molecular formula C16H12N2O3 B2913134 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide CAS No. 683235-06-5

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide

Cat. No.: B2913134
CAS No.: 683235-06-5
M. Wt: 280.283
InChI Key: MBIKTHQSXFBPRL-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide is a chemical compound with a complex structure that includes an isoindoline core and a benzamide group

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide typically involves the reaction of phthalic anhydride with an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like triethylamine to facilitate the formation of the isoindoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the use of high-pressure reactors to ensure complete conversion of reactants. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-methylbenzamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzamide moiety, which can influence its reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-9-2-4-10(5-3-9)14(19)17-11-6-7-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIKTHQSXFBPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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